
1,2,3,6-Tetrahydrophthalic anhydride
Overview
Description
1,2,3,6-Tetrahydrophthalic anhydride (THPA, CAS 85-43-8) is a cyclic anhydride with the molecular formula C₈H₈O₃ and a molecular mass of 152.15 g/mol . Its structure features a partially hydrogenated benzene ring with one double bond (cyclohexene ring) and two anhydride groups. THPA is widely used in synthesizing epoxy resins, plasticizers, insecticides, and heterocyclic compounds such as imides and quinazolines . Its reactivity stems from the electron-deficient double bond and the anhydride functionality, enabling Diels-Alder reactions, nucleophilic ring-opening, and copolymerization .
Preparation Methods
1,2,3,6-Tetrahydrophthalic anhydride is typically synthesized through the Diels-Alder reaction between butadiene and maleic anhydride . This reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. Industrial production methods often involve large-scale reactors and precise temperature control to optimize yield and purity .
Chemical Reactions Analysis
1,2,3,6-Tetrahydrophthalic anhydride undergoes several types of chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding acids.
Reduction: Can be reduced to form tetrahydrophthalic acid.
Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia and ethanol. Major products formed from these reactions include tetrahydrophthalic acid, amides, and esters .
Scientific Research Applications
Chemical Properties and Structure
1,2,3,6-Tetrahydrophthalic anhydride has the molecular formula and a molar mass of 152.14 g/mol. It exists in two isomeric forms and is characterized by a cyclic structure with two dehydrated carboxylic acid groups attached to adjacent carbon atoms.
Applications in Materials Science
1. Curing Agent for Epoxy Resins
- THPA is widely used as a curing agent for epoxy resins. Its ability to react exothermically with epoxides facilitates the formation of cross-linked networks that enhance the mechanical properties of the final product. This application is crucial in the manufacturing of durable coatings and adhesives.
2. Modifier for Polystyrene
- In the modification of polystyrene, THPA acts as a chemical modifier via Friedel-Crafts acylation. This process improves the thermal stability and mechanical properties of polystyrene, making it suitable for high-performance applications .
3. Production of Synthetic Resins
- THPA serves as a base material for producing various synthetic resins including polyester, acrylic, and alkyd resins. These resins are essential in coatings, adhesives, and composite materials due to their excellent adhesion properties and resistance to environmental degradation .
Applications in Chemical Synthesis
1. Synthesis of Cyclic Compounds
- THPA is utilized as a reactant in synthesizing cyclic diimides and tetrahydroisoindole derivatives. These compounds are important intermediates in organic synthesis and pharmaceutical development .
2. Plasticizers and Hardening Agents
- The compound functions as a plasticizer for plastics and hardeners for epoxy resins. This application enhances the flexibility and durability of plastic products used in various industries .
Case Studies
Safety Considerations
While THPA has numerous applications, it is essential to consider safety implications due to its corrosive nature and potential respiratory sensitization effects. Proper handling procedures must be followed to mitigate risks associated with exposure.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydrophthalic anhydride involves its reactivity with various nucleophiles and electrophiles. It acts as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules through its anhydride functional group. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalic Anhydride (PA)
- Structural Difference : PA (C₈H₄O₃) lacks hydrogenation, retaining a fully aromatic benzene ring. THPA has four additional hydrogen atoms, introducing a cyclohexene ring .
- Reactivity : PA is more reactive in electrophilic substitutions (e.g., sulfonation) due to aromaticity, while THPA’s cyclohexene ring enables regioselective Diels-Alder reactions .
- Applications : PA is a precursor for phthalate plasticizers, while THPA is favored for epoxy hardeners due to reduced brittleness in cured resins .
3-Methyl-THPA (CAS 11070-44-3)
- Structural Difference : A methyl group substitutes the cyclohexene ring at position 3 (C₉H₁₀O₃, MW 166.18) .
- No significant data on thermal stability differences are reported .
3,4,5,6-Tetrahydrophthalic Anhydride (CAS 2426-02-0)
- Reactivity : The absence of a double bond eliminates Diels-Alder reactivity. It is less prone to oxidation compared to THPA .
- Applications : Primarily used in low-reactivity resin formulations where thermal stability outweighs the need for cross-linking .
Nadic Anhydride (NA, 3,6-Endomethylene-THPA)
- Structural Difference : NA (C₉H₈O₃) contains an endomethylene bridge across positions 3 and 6, creating a bicyclic structure .
- Properties : Higher melting point (164–165°C ) and improved thermal stability compared to THPA (mp ~99–102°C) .
- Applications : NA is critical in high-performance aerospace composites due to its resistance to thermal degradation .
Tetrachlorophthalic Anhydride (CAS 117-08-8)
- Structural Difference : Four chlorine atoms replace hydrogen atoms on the benzene ring (C₈Cl₄O₃) .
- Impact : Chlorination increases molecular weight (MW 285.89) and enhances flame-retardant properties. However, it reduces solubility in polar solvents compared to THPA .
- Applications : Used as a flame retardant in plastics and coatings, contrasting with THPA’s role in epoxy resins .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reactivity and Stability
Research Findings
- Thermal Behavior : THPA-based polyimides exhibit improved thermooxidative stability compared to phthalic anhydride derivatives due to partial aromatization during curing, which reduces cross-linking but enhances oxidative resistance .
- Biological Activity: THPA-derived imides and quinazoline-2,5-diones show promising antibacterial activity against E. coli and S. aureus, outperforming non-hydrogenated analogs like phthalimide .
- Copolymerization : THPA copolymerizes with maleic anhydride to form oligomers with tunable cross-linking density, unlike fully saturated analogs (e.g., 3,4,5,6-Tetrahydro PA), which lack unsaturated bonds for polymerization .
Biological Activity
1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride widely used in organic synthesis and polymer chemistry. Its biological activities have garnered interest in recent years, particularly concerning its derivatives and their potential therapeutic applications. This article explores the biological activity of THPA, focusing on its synthesis, biological effects, and relevant case studies.
- Molecular Formula : CHO
- CAS Number : 85-43-8
- Melting Point : 101.4 °C
- Solubility : 29.4 g/L in water at 20 °C
- Density : 1.36 g/cm³ at 20 °C
- Toxicity (LD50) : 5410 mg/kg (oral in rats) .
Synthesis of Derivatives
Recent studies have highlighted the synthesis of various derivatives of THPA, particularly amidrazone derivatives. These compounds have shown promising biological activities, including:
- Antimicrobial Activity : Some derivatives exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis.
- Anti-inflammatory Effects : Certain compounds demonstrated strong inhibition of pro-inflammatory cytokines (e.g., TNF-α) while promoting anti-inflammatory cytokines (e.g., IL-10) in human peripheral blood mononuclear cells (PBMC) .
- Antiproliferative Activity : The antiproliferative effects were evaluated using phytohaemagglutinin-stimulated PBMC cultures, where some derivatives showed significant activity at higher concentrations .
Study on Amidrazone Derivatives
A study conducted by Paprocka et al. synthesized amidrazone derivatives from cis-1,2,3,6-tetrahydrophthalic anhydride and evaluated their biological activities. Key findings include:
- Cytokine Production : The study found that five of the synthesized amidrazone derivatives significantly inhibited TNF-α production and elevated IL-10 levels in PBMC cultures stimulated by lipopolysaccharides (LPS) at concentrations of 10 and 50 µg/mL.
- Minimal Inhibitory Concentrations (MIC) : The antimicrobial efficacy was assessed using the broth microdilution method, revealing potent activity against various bacterial strains .
Compound Type | Activity Type | Effective Concentration | Observations |
---|---|---|---|
Amidrazone Derivatives | Antimicrobial | MIC values varied | Strong inhibition against bacteria |
Anti-inflammatory | 10 µg/mL | Significant TNF-α inhibition | |
Antiproliferative | High doses | Notable antiproliferative effects |
Toxicity and Safety Profile
The toxicity profile of THPA indicates a relatively high LD50 value, suggesting low acute toxicity in mammals. However, it is classified as hazardous due to potential skin sensitization and respiratory irritation . Proper handling and safety measures are recommended when working with this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for THPA, and how do reaction conditions influence product purity?
THPA is typically synthesized via the Diels-Alder reaction between maleic anhydride and conjugated dienes (e.g., 1,3-butadiene). Key factors include temperature control (80–120°C), solvent selection (e.g., toluene or xylene), and catalyst use (Lewis acids like ZnCl₂). Post-synthesis purification involves recrystallization or vacuum distillation to remove unreacted maleic anhydride and byproducts. Impurities such as residual dienes or isomerized products (e.g., 3,4,5,6-tetrahydrophthalic anhydride) can arise if reaction kinetics are not optimized .
Q. How can structural elucidation of THPA derivatives be performed to confirm regioselectivity?
NMR spectroscopy (¹H and ¹³C) is critical for distinguishing THPA isomers. For example, the cis isomer (CAS 85-43-8) exhibits distinct olefinic proton signals (δ 5.6–6.0 ppm) and carboxonium group shifts (δ 2.8–3.2 ppm) compared to the trans variant. X-ray crystallography further resolves spatial arrangements of the cyclohexene ring and anhydride moieties, particularly for substituted derivatives like 3-methoxy-THPA .
Q. What analytical methods are recommended for quantifying THPA in complex matrices?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is optimal for quantifying THPA in polymer blends or reaction mixtures. Calibration curves using internal standards (e.g., phthalic anhydride) account for matrix effects. For thermally labile samples, HPLC with UV detection (λ = 210 nm) avoids decomposition during analysis .
Advanced Research Questions
Q. How does THPA participate in terpolymerization with epoxides and CO₂, and what catalytic systems enhance selectivity?
THPA acts as a third monomer in Zn(II)- or Co(III)-catalyzed terpolymerization with epoxides (e.g., cyclohexene oxide) and CO₂. The Zn(II)-β-diiminate system achieves >90% THPA incorporation, forming poly(ester-b-carbonate) block copolymers. Kinetic studies reveal THPA’s electron-deficient anhydride group accelerates alternating copolymerization, while steric hindrance in tricyclic analogues (e.g., BCA1) reduces reactivity .
Q. What mechanistic insights explain THPA’s protonation behavior in superacidic environments?
In magic acid (HSO₃F-SbF₅) at −80°C, THPA undergoes double-bond protonation, forming carboxonium ions (COOH²⁺) and cleaving the anhydride ring. NMR studies show complete loss of olefinic protons (δ 5.6–6.0 ppm) and new resonances at δ 8.2–8.5 ppm, indicative of carbocation intermediates. Competing pathways (e.g., ring-opening vs. stabilization) depend on acid strength and temperature .
Q. How do substituents on THPA influence its thermolysis kinetics in polyimide synthesis?
Substituents like 3-phenyl or 3-methoxy groups alter aromatization and cross-linking rates during polyimide formation. Thermolysis (204–371°C) of THPA-end-capped polyimides with methylenedianiline follows pseudo-first-order kinetics (Eₐ ≈ 120 kJ/mol). Oxidative conditions favor aromatization (via radical intermediates), increasing thermo-oxidative stability but reducing mechanical flexibility due to reduced cross-link density .
Q. What kinetic models describe THPA hydrogenation to hexahydrophthalic anhydride (HHPA)?
Over Ni/SiO₂ catalysts, THPA hydrogenation follows a Langmuir-Hinshelwood mechanism:
- Rate = k·P_H₂^0.5·[THPA]
The reaction is first-order in THPA concentration and half-order in H₂ pressure, with an activation energy of 45–55 kJ/mol. Competitive adsorption of THPA and H₂ on Ni sites limits rate at high pressures (>5 MPa) .
Q. Material Science Applications
Q. How does THPA improve epoxy resin performance in graphene-reinforced composites?
THPA serves as a curing agent for epoxy resins, enhancing cross-linking density and thermal stability (T_g > 150°C). In graphene composites, it improves interfacial adhesion via π-π interactions between the cyclohexene ring and graphene sheets, increasing tensile strength by 30–40% compared to phthalic anhydride-cured systems .
Q. What role does THPA play in synthesizing oxidation-resistant polyimides?
As an end cap, THPA reduces chain mobility and oxidative degradation. During thermolysis, its partial aromatization forms protective char layers, lowering mass loss rates (TGA: <5% at 400°C in air). Substituted derivatives (e.g., 3-trimethylsilyloxy-THPA) further inhibit radical propagation .
Q. Data Contradictions and Resolution
Q. Why do studies report conflicting THPA isomer ratios in Diels-Alder reactions?
Discrepancies arise from solvent polarity (nonpolar solvents favor cis isomers) and diene conformation (s-cis vs. s-trans). Computational modeling (DFT at B3LYP/6-311+G**) shows the cis isomer is thermodynamically favored (ΔG ≈ −8 kJ/mol), but kinetic control under low temperatures (<100°C) can trap trans intermediates .
Properties
IUPAC Name |
3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUUZVZFBCRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3, Array | |
Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |
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Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
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Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID3026516 | |
Record name | Tetrahydrophthalic anhydride | |
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Molecular Weight |
152.15 g/mol | |
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Physical Description |
Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER. | |
Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |
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Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- | |
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Record name | Tetrahydrophthalic anhydride | |
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Boiling Point |
at 6.7kPa: 195 °C | |
Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
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Flash Point |
315 °F (157 °C) Open cup, 157 °C o.c. | |
Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
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Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
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Solubility |
Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction | |
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Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
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Density |
1.20 at 105 °C, 1.4 g/cm³ | |
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Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
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Vapor Density |
Relative vapor density (air = 1): 5.3 | |
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Vapor Pressure |
0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |
Record name | Tetrahydrophthalic anhydride | |
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Color/Form |
White crystalline powder | |
CAS No. |
85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6 | |
Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |
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Record name | 1,2,3,6-Tetrahydrophthalic anhydride | |
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Record name | Tetrahydrophthalic anhydride | |
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Record name | 1,3-Isobenzofurandione, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclohexene-1, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,3-Isobenzofurandione, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydrophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-tetrahydrophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrahydrophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C | |
Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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